molecular formula C23H22N4O2S B11247465 1-[3-(4-Methylphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

1-[3-(4-Methylphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one

Cat. No.: B11247465
M. Wt: 418.5 g/mol
InChI Key: XALLUSIDGPBGJE-UHFFFAOYSA-N
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Description

1-[3-(4-Methylphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring and a thiadiazine ring, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-[3-(4-Methylphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves several steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.

    Formation of the Thiadiazine Ring: The triazole intermediate is then reacted with thiourea or its derivatives to form the thiadiazine ring.

    Propanoylation: The final step involves the propanoylation of the triazolothiadiazine intermediate using propanoyl chloride under basic conditions.

Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity. Microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

1-[3-(4-Methylphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolothiadiazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the triazolothiadiazine ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[3-(4-Methylphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biology: In biological research, the compound is used to study its interactions with different biological targets and its effects on cellular processes.

    Industry: The compound’s unique chemical properties make it useful as a synthetic intermediate in the production of other pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(4-Methylphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity and leading to therapeutic effects. For example, its inhibition of carbonic anhydrase can result in reduced intraocular pressure, making it useful in the treatment of glaucoma .

Comparison with Similar Compounds

1-[3-(4-Methylphenyl)-6-phenyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one is unique due to its specific structural features and biological activities. Similar compounds include other triazolothiadiazines, such as:

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

1-[3-(4-methylphenyl)-6-phenyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C23H22N4O2S/c1-4-18(28)21-20(16-9-7-6-8-10-16)26(19(29)5-2)27-22(24-25-23(27)30-21)17-13-11-15(3)12-14-17/h6-14H,4-5H2,1-3H3

InChI Key

XALLUSIDGPBGJE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)C)C(=O)CC)C4=CC=CC=C4

Origin of Product

United States

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